2-Methoxy-1,1,2-triphenyl-propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-1,1,2-triphenyl-propan-1-ol is an organic compound with the molecular formula C22H22O2 and a molecular weight of 318.419 g/mol . This compound is known for its unique structure, which includes a methoxy group and three phenyl groups attached to a propanol backbone. It is often used in early discovery research due to its rare and unique chemical properties .
Vorbereitungsmethoden
The synthesis of 2-Methoxy-1,1,2-triphenyl-propan-1-ol typically involves the reaction of triphenylmethanol with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion . Industrial production methods may vary, but they generally follow similar principles, with adjustments made for scale and efficiency.
Analyse Chemischer Reaktionen
2-Methoxy-1,1,2-triphenyl-propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-1,1,2-triphenyl-propan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of various functional groups on biological activity.
Industry: This compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Methoxy-1,1,2-triphenyl-propan-1-ol exerts its effects involves interactions with various molecular targets. The methoxy group and phenyl rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s binding affinity and specificity for its targets, thereby modulating its biological activity .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-1,1,2-triphenyl-propan-1-ol can be compared with other similar compounds, such as:
1-(2-Methoxy-1-methylethoxy)propan-2-ol: This compound has a similar methoxy group but differs in the overall structure and functional groups.
1-(2-Butoxy-1-methylethoxy)propan-2-ol: Another similar compound with a butoxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific arrangement of phenyl groups and the methoxy group, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
102751-76-8 |
---|---|
Molekularformel |
C22H22O2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
2-methoxy-1,1,2-triphenylpropan-1-ol |
InChI |
InChI=1S/C22H22O2/c1-21(24-2,18-12-6-3-7-13-18)22(23,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,23H,1-2H3 |
InChI-Schlüssel |
XEYOACHKIZTLLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.